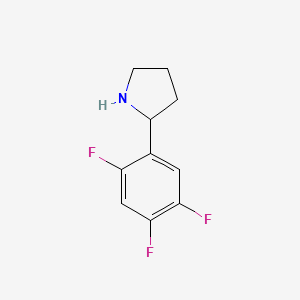

2-(2,4,5-Trifluorophenyl)pyrrolidine

Description

2-(2,4,5-Trifluorophenyl)pyrrolidine is a pyrrolidine derivative featuring a 2,4,5-trifluorophenyl substituent attached to the nitrogen-containing five-membered ring. Pyrrolidine scaffolds are widely studied due to their conformational flexibility and role in bioactive molecules . The trifluorophenyl group introduces strong electron-withdrawing effects, which can enhance binding affinity to biological targets and improve metabolic stability.

Properties

CAS No. |

1270540-72-1 |

|---|---|

Molecular Formula |

C10H10F3N |

Molecular Weight |

201.19 g/mol |

IUPAC Name |

2-(2,4,5-trifluorophenyl)pyrrolidine |

InChI |

InChI=1S/C10H10F3N/c11-7-5-9(13)8(12)4-6(7)10-2-1-3-14-10/h4-5,10,14H,1-3H2 |

InChI Key |

FQDLLPZPPGAYQY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(NC1)C2=CC(=C(C=C2F)F)F |

Origin of Product |

United States |

Preparation Methods

Multi-step Synthesis via Amino Acid Derivatives (Maslov et al., 2022)

A recent synthetic route involves coupling Boc-protected amino acid derivatives with fluorinated phenyl groups, followed by multistep transformations including hydrogenation, saponification, and amide-to-nitrile conversion. The key steps are:

- Starting from cyclopenta-1,3-diene and ethyl oxoacetate, a mixture of stereoisomers is obtained.

- Boc-protection and chromatographic separation yield exo- and endo-isomers.

- Subsequent hydrogenation and chemical transformations lead to intermediates bearing fluorinated phenyl groups.

- Final deprotection and coupling with Boc-protected (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid produce the target pyrrolidine derivatives with stereochemical control.

This approach emphasizes stereoselectivity and yields compounds suitable for biological evaluation.

Organolithium and Grignard Reagent-Based Syntheses (Chinese Patents CN104672121A, CN110981779A)

Two closely related patents describe efficient synthetic routes for fluorophenyl-substituted pyrrolidines, which can be adapted for 2-(2,4,5-trifluorophenyl)pyrrolidine:

- Stepwise synthesis starting from pyrrolidone or related lactams.

- Reaction with di-tert-butyl carbonate in the presence of alkali to form tert-butyl pyrrolidone formate.

- Nucleophilic addition of Grignard reagents derived from 2,4,5-trifluorobromobenzene or 2,5-difluorobromobenzene to introduce the fluorophenyl moiety.

- Acid-catalyzed dehydration and deprotection to yield dihydropyrrole intermediates.

- Reduction using chiral acids and ammonia borane to obtain enantiomerically enriched 2-(2,4,5-trifluorophenyl)pyrrolidine.

Advantages of these methods include:

- Mild reaction conditions.

- High enantioselectivity.

- Low production cost.

- Scalable for industrial applications.

These patents report yields typically above 50% for key steps, with overall high purity and enantiomeric excess.

Comparative Data Table of Preparation Methods

Research Findings and Analysis

Stereoselectivity is a critical factor in the synthesis of 2-(2,4,5-trifluorophenyl)pyrrolidine, especially for pharmaceutical applications. Methods employing chiral acids and controlled reductions achieve high enantiomeric excess.

Organometallic reagents such as Grignard and organolithium compounds are essential for introducing the trifluorophenyl group onto the pyrrolidine scaffold. Reaction temperature control (e.g., -70 to 50 °C) is crucial for yield and selectivity.

Safety and cost considerations favor using sodium borohydride over more hazardous reducing agents like lithium triethylborohydride, improving operational convenience and reducing risks.

Purification techniques such as column chromatography and Boc-protection/deprotection strategies are widely used to isolate and purify intermediates and final products.

Summary and Recommendations

The preparation of 2-(2,4,5-trifluorophenyl)pyrrolidine is well-documented through several synthetic routes, with the most practical and scalable methods involving:

- Starting from pyrrolidone or related lactams.

- Using Grignard reagents derived from 2,4,5-trifluorobromobenzene.

- Employing acid-catalyzed dehydration and chiral reduction steps.

- Avoiding hazardous reagents in favor of safer alternatives.

For research and industrial synthesis, the organometallic-based methods with chiral reduction provide the best balance of yield, stereoselectivity, and operational safety.

Chemical Reactions Analysis

Types of Reactions: 2-(2,4,5-Trifluorophenyl)pyrrolidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

Substitution: The trifluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Including lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluorophenyl ketones, while substitution reactions can produce various substituted pyrrolidine derivatives.

Scientific Research Applications

It appears that the query is for scientific research applications of "2-(2,4,5-Trifluorophenyl)pyrrolidine". However, the search results do not contain information about the applications of that specific compound. The search results do refer to the applications of pyrrolidine compounds and trifluoromethylpyridine (TFMP) derivatives generally.

Pyrrolidine Compounds

Pyrrolidine compounds have a wide range of applications, including use as inhibitors for treating various conditions such as myocardial ischaemia, congestive heart failure, arrhythmia, and hypertension . They can also be used for treating pulmonary hypertension, asthma, cerebral vasospasm, subarachnoid hemorrhage, pre-eclampsia, kidney diseases, atherosclerosis, Buerger's disease, Takayasu's arthritis, diabetic complications, lung cancer, prostatic cancer, gastrointestinal disorders, endotoxic shock and septicemia, wound healing, control of menstruation, and glaucoma . In addition, pyrrolidine compounds are useful as cytostatic and cerebroprotective agents, for inhibition of graft rejection, for organ protection and for the treatment of ophthalmological diseases .

A review of recent advancements from 2015 to 2023 showed pyrrolidine derivatives exhibit a wide range of important activities, such as antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition . Pyrrolidine derivatives are potential bioactive compounds for the treatment of cystic fibrosis, herbicide and pesticide activities, as well as surveys for plant growth control . Pyrrolidine derivatives containing D-gluco- and D-galacto- units have the potential to inhibit glycosidase and aldose reductase enzymes and play an important role in the treatment of diabetes .

Mechanism of Action

The mechanism of action of 2-(2,4,5-Trifluorophenyl)pyrrolidine involves its interaction with specific molecular targets. The trifluorophenyl group can enhance binding affinity to certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Differences

Substitution Patterns

- 2-(2,4,5-Trifluorophenyl)pyrrolidine : Features three fluorine atoms at the 2-, 4-, and 5-positions of the phenyl ring. This arrangement maximizes steric and electronic effects due to the meta- and para-fluorine placements.

- Trimethyl 5-(2-chloro-4-fluorophenyl)-2-phenylpyrrolidine-2,3,4-tricarboxylate : Contains a 2-chloro-4-fluorophenyl group and ester functionalization. The chloro and fluoro substituents create a distinct electronic profile compared to trifluorophenyl derivatives .

- 2-[3-(Trifluoromethyl)phenyl]pyrrolidine : Substituted with a CF₃ group at the 3-position. The trifluoromethyl group is bulkier and more lipophilic than fluorine atoms, altering solubility and membrane permeability .

Conformational Analysis

- The pyrrolidine ring in 2-(2,4,5-Trifluorophenyl)pyrrolidine likely adopts an envelope conformation, similar to the chloro-fluorophenyl analog reported in , where dihedral angles between aromatic planes influence spatial interactions .

Physicochemical Properties

Biological Activity

2-(2,4,5-Trifluorophenyl)pyrrolidine is a chemical compound characterized by a pyrrolidine ring substituted with a trifluorophenyl group. Its molecular formula is CHFN, and it has a molecular weight of approximately 201.18 g/mol. The trifluoromethyl substitution on the phenyl ring significantly influences its chemical properties, including reactivity and biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in pharmaceuticals targeting various biological pathways.

Pharmacological Properties

Research indicates that compounds with a pyrrolidine core, like 2-(2,4,5-trifluorophenyl)pyrrolidine, often exhibit significant pharmacological properties. Some of the notable activities include:

- Antimicrobial Activity : Studies have shown that compounds similar to 2-(2,4,5-trifluorophenyl)pyrrolidine can exhibit antibacterial and antifungal properties. For instance, derivatives of pyrrolidine have been reported to inhibit the growth of Gram-positive bacteria and fungi .

- CNS Activity : Pyrrolidine derivatives are also known for their interactions with central nervous system (CNS) receptors. This includes potential anxiolytic and antidepressant effects through modulation of neurotransmitter systems.

- Enzyme Inhibition : The compound may interact with key enzymes or receptors within biological pathways, which could lead to therapeutic benefits in conditions such as inflammation or cancer.

The specific mechanisms by which 2-(2,4,5-trifluorophenyl)pyrrolidine exerts its biological effects are still under investigation. However, the presence of fluorine atoms is believed to enhance lipophilicity and alter electronic properties, which can facilitate interactions with biological targets.

Comparative Analysis

To better understand the biological activity of 2-(2,4,5-trifluorophenyl)pyrrolidine, it is useful to compare it with structurally similar compounds:

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| 2-(3,4-Difluorophenyl)pyrrolidine | structure | Contains two fluorine atoms; potential for different biological activity. |

| 2-(2-Fluorophenyl)pyrrolidine | structure | Only one fluorine atom; simpler interaction profile. |

| 2-(Trifluoromethylphenyl)pyrrolidine | structure | Similar trifluoromethyl group; distinct reactivity due to different substitution patterns. |

The unique trifluoromethyl substitution in 2-(2,4,5-trifluorophenyl)pyrrolidine enhances its potential as a candidate for targeted drug design compared to other derivatives.

Study 1: Antimicrobial Efficacy

A study focused on the antimicrobial properties of various pyrrolidine derivatives found that 2-(2,4,5-trifluorophenyl)pyrrolidine exhibited significant inhibitory effects against several bacterial strains. The mechanism was attributed to disruption of cell wall synthesis and interference with metabolic pathways.

Study 2: CNS Modulation

Another research effort investigated the effects of pyrrolidine derivatives on anxiety-like behaviors in animal models. The findings suggested that compounds similar to 2-(2,4,5-trifluorophenyl)pyrrolidine could modulate serotonin receptors effectively, indicating potential as anxiolytic agents .

Study 3: Enzyme Interaction

Research into enzyme interactions revealed that 2-(2,4,5-trifluorophenyl)pyrrolidine might inhibit specific enzymes involved in inflammatory pathways. This suggests a promising avenue for developing anti-inflammatory drugs based on this compound's structure .

Q & A

Q. What are the standard synthetic routes for 2-(2,4,5-trifluorophenyl)pyrrolidine, and how do reaction conditions influence yield?

The synthesis typically involves coupling a trifluorophenyl moiety with a pyrrolidine precursor. For example, analogous fluorinated pyrrolidines are synthesized via nucleophilic substitution or transition metal-catalyzed cross-coupling reactions . Reaction parameters such as temperature, solvent polarity, and catalyst choice (e.g., palladium complexes) critically affect yield and purity. For instance, highlights the use of optimized catalytic systems to achieve >90% yields in similar fluorinated pyrrolidines .

Q. What analytical techniques are recommended for characterizing this compound?

Key methods include:

- NMR spectroscopy (¹H/¹⁹F NMR) to confirm substituent positions and purity.

- X-ray crystallography for structural elucidation, as demonstrated for related fluorinated pyrrolidines in crystallography studies .

- HPLC-MS to assess purity and detect byproducts, particularly due to the compound’s fluorinated aromatic system .

Q. What safety precautions are essential during handling?

While specific safety data for this compound is limited, analogous fluorinated phenylacetic acids (e.g., 2-(2,4,5-trifluorophenyl)acetic acid) require handling in fume hoods with nitrile gloves and eye protection. Proper disposal of fluorinated waste is critical due to potential environmental persistence .

Advanced Research Questions

Q. How can enantiomeric purity be achieved in 2-(2,4,5-trifluorophenyl)pyrrolidine synthesis, and what chiral resolution methods are effective?

Asymmetric synthesis using chiral auxiliaries or catalysts (e.g., BINAP-ligated palladium) can induce enantioselectivity. For resolution, chiral HPLC columns (e.g., amylose-based) or enzymatic kinetic resolution may separate enantiomers. notes the importance of chiral centers in fluorinated pyrrolidines for biological activity, necessitating >99% enantiomeric excess for pharmacological studies .

Q. What strategies address low solubility in aqueous media for pharmacokinetic studies?

Fluorinated pyrrolidines often exhibit poor water solubility due to lipophilic trifluoromethyl groups. Methods include:

Q. How can contradictions in reported bioactivity data be resolved?

Discrepancies in antimicrobial or receptor-binding assays (e.g., ’s variable activity against Pseudomonas aeruginosa) may arise from differences in bacterial strains, assay conditions, or compound purity. Standardized protocols (e.g., CLSI guidelines) and dose-response profiling (IC₅₀/EC₅₀) are recommended. Structural analogs with modified fluorine positions can clarify structure-activity relationships .

Q. What computational methods predict metabolic stability of this compound?

Density functional theory (DFT) calculations can model metabolic pathways (e.g., CYP450-mediated oxidation). In silico tools like Schrödinger’s QikProp assess logP, polar surface area, and P-glycoprotein binding, which correlate with bioavailability. emphasizes fluorination’s role in enhancing metabolic stability by blocking common oxidation sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.